molecular formula C11H15NO4 B14763989 [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate

[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate

Cat. No.: B14763989
M. Wt: 225.24 g/mol
InChI Key: PDUBEYYOJRNXKB-JTQLQIEISA-N
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Description

[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is an organic compound with a complex structure, featuring an amino group, two hydroxyl groups, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino and hydroxyl groups, followed by the introduction of the acetate group through esterification. The final step involves deprotection to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and optimized reaction conditions to facilitate the esterification and deprotection steps efficiently.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • [2-amino-3,3-dihydroxypropyl]phenyl acetate
  • [4-aminophenyl] acetate
  • [4-hydroxyphenyl] acetate

Comparison: Compared to similar compounds, [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and potential applications. Its structure allows for a wider range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate

InChI

InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3/t10-/m0/s1

InChI Key

PDUBEYYOJRNXKB-JTQLQIEISA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(O)O)N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N

Origin of Product

United States

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